molecular formula C17H16ClNO2 B1227536 2-chloro-N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

2-chloro-N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B1227536
M. Wt: 301.8 g/mol
InChI Key: FPMBWSWPBUTVSU-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide is an aromatic ketone.

Scientific Research Applications

Structural and Spectral Analysis

  • A study by Demir et al. (2016) synthesized and characterized a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. This research included X-ray diffraction, IR, NMR, and UV-Vis spectra, providing valuable insights into the structural and spectral properties of related compounds (Demir et al., 2016).

Phase Transformations and Hydrogen Bonding

  • Omondi et al. (2005) explored the crystal structures and phase transformations of a series of 2,6-disubstituted-N-phenylformamides, highlighting the influence of chlorine substituents and intermolecular hydrogen bonding on these processes (Omondi et al., 2005).

Bacterial Biofilm Inhibition

  • Abbasi et al. (2020) focused on the synthesis of 4-chloro-N-(dimethylphenyl)butamide regio-isomers and their potential in inhibiting bacterial biofilms, indicating a possible application in combating bacterial infections (Abbasi et al., 2020).

Rotational Isomers in Organic Synthesis

  • Mandel et al. (2013) investigated the rotational preferences of N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, offering insights into the behavior of similar compounds in organic synthesis, particularly in asymmetric cyclizations (Mandel et al., 2013).

Synthesis and Characterization

  • Research by Saeed et al. (2020) on antipyrine derivatives, including 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, provided valuable information on the synthesis and structural analysis of similar compounds (Saeed et al., 2020).

Molecular Conformation Studies

  • A study by Gowda et al. (2008) on 4-Chloro-N-(2,6-dimethylphenyl)benzamide examined the conformations of molecular bonds, contributing to the understanding of molecular structures in related compounds (Gowda et al., 2008).

QSAR Studies of Antimicrobial Agents

  • Desai et al. (2008) conducted QSAR studies on 4-Oxo-thiazolidines, providing insights into the antibacterial activity and structure-activity relationships of compounds similar to 2-chloro-N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide (Desai et al., 2008).

Crystal Structure Analysis

  • Lah et al. (2000) reported the crystal structures of alpha-halogenopyruvamides, including 3-chloro-2,2-dihydroxy-3-phenylpropanamide, providing a framework for understanding the crystallographic behavior of similar compounds (Lah et al., 2000).

Properties

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C17H16ClNO2/c1-11-7-6-8-12(2)15(11)19-17(21)14(18)16(20)13-9-4-3-5-10-13/h3-10,14H,1-2H3,(H,19,21)

InChI Key

FPMBWSWPBUTVSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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